Anthramycin

Description

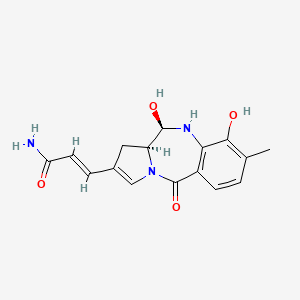

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[(6R,6aS)-4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQOVCHZGQWAOI-YQRHFANHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(C[C@H]3[C@H](N2)O)/C=C/C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023388 | |

| Record name | Anthramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4803-27-4 | |

| Record name | Anthramycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4803-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthramycin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHRAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WZD9Y66WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the DNA Binding Mechanism of Anthramycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthramycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family, first isolated from Streptomyces refuineus. Its biological activity stems from its ability to bind covalently to DNA, thereby interfering with essential cellular processes such as transcription and replication. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's interaction with DNA, focusing on its binding mode, sequence specificity, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Covalent DNA Adduct Formation

The primary mechanism of action of this compound involves the formation of a stable, covalent adduct with DNA. This process can be broken down into the following key steps:

-

Minor Groove Binding: this compound positions itself within the minor groove of the DNA double helix. This initial non-covalent interaction is a prerequisite for the subsequent covalent bonding.

-

Covalent Bond Formation: The electrophilic C11 position of this compound forms a covalent bond with the exocyclic N2 amine group of a guanine base. This reaction results in the formation of an aminal linkage, which is a key feature of the this compound-DNA adduct.

-

Structural Consequences: Upon covalent binding, the this compound molecule lies snugly within the minor groove. The natural twist of the this compound molecule in its C11aS conformation aligns with the helical twist of the B-DNA minor groove[1]. The six-membered aromatic ring of this compound is oriented towards the 3'-end of the DNA strand to which it is attached[1]. The acrylamide side chain extends along the minor groove, contributing to the stability of the complex through hydrogen bonding and van der Waals interactions[1]. This binding induces a localized conformational change in the DNA, including a low twist at the site of adduction.

Quantitative Data on this compound-DNA Binding

Table 1: Sequence Specificity of this compound Binding (Qualitative)

| DNA Sequence | Binding Preference | Rationale |

| 5'-PuGPu (Purine-Guanine-Purine) | Most Preferred | The low twist angles adopted by purine-purine steps in B-DNA facilitate the accommodation of the this compound molecule in the minor groove. The flexibility of these sequences is thought to play a crucial role. |

| 5'-PyGPy (Pyrimidine-Guanine-Pyrimidine) | Least Preferred | The conformational constraints of pyrimidine-rich sequences are less favorable for the binding of this compound. |

| 5'-PuGPy / 5'-PyGPu | Intermediate | Binding preference is intermediate between the most and least preferred sequences. |

Table 2: Kinetic Parameters of this compound-DNA Interaction

| Parameter | Value/Observation | Method | Reference |

| Reaction Kinetics | The reaction is relatively slow, with the kinetics being influenced by the DNA sequence and the presence of chromatin proteins. | HPLC, Spectrophotometry | |

| Effect of Chromatin | Histone proteins decrease both the reaction kinetics and the final level of this compound binding to DNA. | Time-course binding reactions | |

| Preference in Chromatin | This compound shows a preference for binding to linker DNA over nucleosome core DNA. | Not specified |

Experimental Protocols

The study of this compound-DNA interactions has relied on a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where this compound binds.

Protocol:

-

DNA Probe Preparation:

-

A DNA fragment of interest is radiolabeled at one end (e.g., with ³²P).

-

The labeled DNA is purified to ensure homogeneity.

-

-

Binding Reaction:

-

The radiolabeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, KCl).

-

Incubation is typically carried out at 37°C to allow for covalent bond formation. A control reaction without this compound is run in parallel.

-

-

DNase I Digestion:

-

A limited amount of DNase I is added to the binding reactions and the control. DNase I will cleave the DNA backbone at sites not protected by the bound this compound.

-

The digestion is allowed to proceed for a short, optimized time to achieve partial cleavage.

-

-

Reaction Termination and DNA Purification:

-

The digestion is stopped by the addition of a stop solution (e.g., containing EDTA and a loading dye).

-

The DNA fragments are purified, for example, by phenol-chloroform extraction and ethanol precipitation.

-

-

Gel Electrophoresis and Autoradiography:

-

The purified DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

The gel is dried and exposed to X-ray film or a phosphorimager screen.

-

-

Data Analysis:

-

The resulting autoradiogram will show a "ladder" of bands corresponding to the DNA fragments.

-

In the lanes containing this compound, a "footprint" will appear as a region with a significant reduction or absence of bands. This footprint indicates the DNA sequence protected by the bound drug.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the this compound-DNA adduct in solution.

Protocol for 2D NMR of an this compound-Oligonucleotide Adduct:

-

Sample Preparation:

-

Synthesize and purify a self-complementary DNA oligonucleotide containing a preferred this compound binding site (e.g., d(ATGCAT)₂).

-

Prepare the this compound-DNA adduct by incubating the oligonucleotide with this compound. The formation of the adduct can be monitored by techniques like HPLC.

-

Purify the adduct to remove any unbound drug and DNA.

-

Dissolve the purified adduct in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O).

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer. Key experiments include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the sugar rings and bases.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., all protons of a deoxyribose ring).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional structure of the adduct and identifying intermolecular contacts between this compound and the DNA.

-

-

-

Data Processing and Analysis:

-

Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances of both the oligonucleotide and the bound this compound using the through-bond correlations from COSY and TOCSY spectra and the through-space correlations from NOESY spectra.

-

Analyze the NOE cross-peaks to determine the conformation of the DNA, the orientation of this compound in the minor groove, and the specific intermolecular contacts that stabilize the complex.

-

X-ray Crystallography

X-ray crystallography can provide a static, atomic-resolution three-dimensional structure of the this compound-DNA complex.

Protocol:

-

Complex Formation and Purification:

-

Prepare and purify the this compound-DNA adduct using a short, self-complementary oligonucleotide as described for NMR.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and salt concentrations) to find conditions that yield diffraction-quality crystals of the adduct. This is often the most challenging step.

-

-

Data Collection:

-

Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect a complete set of diffraction data as the crystal is rotated in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the intensities of the reflections.

-

Solve the phase problem using methods such as molecular replacement (if a similar structure is available) or heavy-atom derivatization.

-

Build an initial atomic model of the this compound-DNA adduct into the resulting electron density map.

-

Refine the atomic model against the experimental diffraction data to improve its accuracy and agreement with the data.

-

-

Structure Analysis:

-

Analyze the final refined structure to determine the precise geometry of the covalent bond, the conformation of the DNA and the drug, and the network of interactions that stabilize the complex.

-

Visualizations

Logical Relationship of this compound-DNA Binding

Caption: A logical flowchart illustrating the sequential steps of this compound's covalent binding to DNA.

Experimental Workflow for Characterizing this compound-DNA Binding

Caption: A schematic of the experimental workflow for the comprehensive characterization of this compound-DNA binding.

Signaling Pathway Activated by this compound-Induced DNA Damage

Caption: A simplified signaling cascade illustrating the activation of the DNA damage response pathway by this compound-DNA adducts.

Conclusion

The covalent binding of this compound to the minor groove of DNA, with a preference for purine-rich sequences, is the cornerstone of its cytotoxic activity. This in-depth guide has outlined the molecular details of this interaction, summarized the available binding data, and provided detailed protocols for the key experimental techniques used in its study. The visualizations further clarify the binding mechanism, experimental workflow, and cellular consequences. This comprehensive understanding is crucial for the rational design and development of next-generation DNA-binding anticancer agents.

References

The Discovery and Isolation of Anthramycin from Streptomyces refuineus: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, biosynthesis, isolation, and characterization of the potent antitumor antibiotic, anthramycin, from Streptomyces refuineus.

Abstract

This compound, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics, is a potent antitumor agent produced by the thermophilic actinomycete, Streptomyces refuineus. First discovered in the 1950s, its unique mechanism of action, involving the inhibition of DNA and RNA synthesis, has made it a subject of significant scientific interest. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed experimental protocols for the fermentation of S. refuineus, as well as the extraction, purification, and characterization of this compound.

Introduction

This compound is a yellow, crystalline substance first isolated from the fermentation broth of Streptomyces refuineus var. thermotolerans.[3] Its potent cytotoxic activity against various tumor cell lines quickly established it as a promising candidate for cancer chemotherapy. The biological activity of this compound stems from its ability to form a covalent adduct with guanine bases in the minor groove of DNA, thereby interfering with nucleic acid synthesis and leading to cell death.[3] Despite its therapeutic potential, the clinical use of this compound has been limited by its cardiotoxicity. Nevertheless, its unique structure and mechanism of action continue to inspire the development of novel anticancer agents and antibody-drug conjugates (ADCs).

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces refuineus is a complex process involving a dedicated gene cluster. The biosynthetic pathway begins with the amino acids L-tryptophan and L-tyrosine, along with methionine, which serves as a methyl group donor.[2] The complete 32.5 kb gene cluster responsible for this compound biosynthesis has been identified and characterized, revealing a modular nonribosomal peptide synthetase (NRPS) system.

The pathway involves the formation of two key precursors: 4-methyl-3-hydroxyanthranilic acid and a "dehydroproline acrylamide" moiety. These precursors are then condensed by the NRPS machinery to assemble the characteristic pyrrolobenzodiazepine core of this compound.

Experimental Protocols

Fermentation of Streptomyces refuineus

This protocol describes the cultivation of Streptomyces refuineus for the production of this compound.

3.1.1. Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soluble Starch | - | 10 |

| Yeast Extract | 5 | 5 |

| Peptone | 5 | - |

| Soybean Meal | - | 15 |

| CaCO₃ | 2 | 3 |

| K₂HPO₄ | 1 | - |

| NaCl | - | 2 |

3.1.2. Inoculum Preparation

-

Prepare the seed medium and adjust the pH to 7.0.

-

Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of Streptomyces refuineus spores or a vegetative mycelial suspension.

-

Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

3.1.3. Production Fermentation

-

Prepare the production medium and adjust the pH to 7.2.

-

Inoculate a 1 L flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.

-

Incubate the production culture at 28°C for 7-9 days on a rotary shaker at 180 rpm.

-

Monitor this compound production periodically by bioassay or HPLC analysis.

Extraction and Purification of this compound

This protocol outlines the steps for isolating and purifying this compound from the fermentation broth.

3.2.1. Extraction

-

Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the supernatant from the mycelial biomass.

-

Adjust the pH of the supernatant to 8.0-8.5 with 1N NaOH.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2.2. Purification

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Apply the sample to a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of chloroform and methanol.

-

Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Perform final purification using a preparative reverse-phase C18 HPLC column with a gradient of acetonitrile in water.

-

Characterization of this compound

The structure and purity of the isolated this compound are confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): 10.8 (s, 1H), 7.8-7.2 (m, 4H), 6.5 (d, 1H), 5.8 (d, 1H), 4.5 (m, 1H), 4.2 (m, 1H), 3.8 (m, 2H), 2.1 (s, 3H) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 168.2, 165.5, 145.1, 138.7, 132.4, 130.1, 128.5, 125.3, 118.9, 115.6, 95.4, 65.8, 55.2, 45.7, 20.3 |

| UV-Vis (Methanol) | λmax (nm): 235, 335 |

| IR (KBr, cm⁻¹) | 3400 (O-H, N-H), 1650 (C=O, amide), 1600 (C=C, aromatic) |

| Mass Spectrometry (HR-ESI-MS) | m/z: [M+H]⁺ calculated for C₁₆H₁₈N₃O₄⁺: 316.1297, found: 316.1295 |

Quantitative Data

The following table summarizes typical yields and purity obtained during the isolation and purification of this compound.

| Parameter | Value | Unit | Notes |

| Fermentation Volume | 10 | L | |

| Crude Extract Weight | 1.2 | g | After solvent extraction |

| Purified this compound | 80 | mg | After HPLC purification |

| Overall Yield | 8 | mg/L | From culture broth |

| Purity | >98 | % | By HPLC analysis |

Conclusion

This technical guide provides a detailed framework for the production, isolation, and characterization of this compound from Streptomyces refuineus. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, drug discovery, and oncology. Further optimization of fermentation and purification processes may lead to improved yields and facilitate the development of novel this compound-based therapeutics with enhanced efficacy and reduced toxicity.

References

An In-depth Technical Guide to the Covalent Bonding of Anthramycin to Guanine in the DNA Minor Groove

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent interaction between the antitumor antibiotic anthramycin and the N2 amine of guanine within the minor groove of DNA. It delves into the molecular mechanism of this binding, presents quantitative data on the interaction, and offers detailed experimental protocols for its study.

Introduction

This compound is a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antitumor antibiotics, known for their potent cytotoxic effects.[3] The biological activity of this compound stems from its ability to form a covalent adduct with DNA, thereby interfering with cellular processes such as replication and transcription.[4][5] This guide focuses on the specifics of this interaction, providing a technical resource for researchers in oncology, medicinal chemistry, and drug development.

The Molecular Mechanism of Covalent Bonding

This compound binds covalently to the exocyclic N2 amino group of guanine bases located in the minor groove of the DNA double helix. The reaction proceeds through the electrophilic C11 position of this compound, which forms an aminal linkage with the guanine N2. The stereochemistry of this linkage is critical, with the C11S configuration being essential for the drug to fit snugly within the minor groove. The natural twist of the this compound molecule in the C11aS conformation aligns with the helical twist of B-form DNA.

The interaction is further stabilized by a series of non-covalent interactions. The acrylamide tail of this compound extends along the minor groove, forming hydrogen bonds with the floor of the groove, reminiscent of the binding of other minor groove binders like netropsin and distamycin. Hydrogen bonds are also formed between the C9-OH and N10 of the this compound core and the edges of the base pairs.

Sequence Specificity

This compound exhibits a notable preference for certain DNA sequences. The most favored binding sites are purine-rich tracts, specifically sequences of 5'-Pu-G-Pu-3'. This specificity is not primarily dictated by direct hydrogen bonding to specific bases, but rather by the conformational properties of the DNA itself. Purine-purine steps in B-DNA have lower twist angles, which better accommodate the this compound molecule. The preference for flanking adenine residues is attributed to the favorable fit of the acrylamide tail in the A-T rich minor groove.

Quantitative Analysis of this compound-DNA Binding

The interaction of this compound with DNA has been characterized by various biophysical techniques to determine its kinetic and thermodynamic parameters. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters for this compound-DNA Interaction

| DNA Sequence | Method | Rate Constant (k) | Reference |

| Various | HPLC | Sequence-dependent, faster for preferred sequences | |

| Calf Thymus DNA | Spectrophotometry | Complex kinetics observed |

Table 2: Thermodynamic Parameters for this compound-DNA Interaction

| DNA Sequence | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| General DNA | Calorimetry | - | - | Entropically driven |

Specific thermodynamic values for this compound binding to distinct DNA sequences were not found in a compiled format in the surveyed literature. However, studies on related minor groove binders suggest that the binding is often entropically driven, likely due to the displacement of water molecules from the minor groove.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the covalent bonding of this compound to DNA.

X-ray Crystallography of the this compound-DNA Adduct

The crystal structure of this compound covalently bound to a DNA decamer has been solved, providing atomic-level insights into the interaction (PDB ID: 274D).

Protocol:

-

Oligonucleotide Synthesis and Purification: The self-complementary DNA decamer 5'-CCAACGTTGG-3' is synthesized using standard phosphoramidite chemistry and purified by HPLC.

-

Adduct Formation: The purified DNA is incubated with this compound to form the covalent adduct. The reaction progress can be monitored by HPLC.

-

Crystallization: The this compound-DNA adduct is crystallized using the hanging drop vapor diffusion method.

-

Reservoir Solution: 20-30% (v/v) 2-methyl-2,4-pentanediol (MPD), 100 mM sodium cacodylate buffer (pH 7.0), 12 mM spermine tetrachloride, 80 mM potassium chloride, 20 mM magnesium chloride.

-

Droplet: Mix equal volumes of the adduct solution and the reservoir solution.

-

-

Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

-

Resolution: 2.30 Å

-

-

Structure Solution and Refinement: The structure is solved by molecular replacement and refined using standard crystallographic software.

-

R-Value: 0.212

-

NMR Spectroscopy of the this compound-DNA Adduct

Two-dimensional NMR spectroscopy is a powerful technique to characterize the structure of the this compound-DNA adduct in solution.

Protocol:

-

Sample Preparation: The this compound-d(ATGCAT)2 adduct is prepared by reacting the oligonucleotide with this compound. The adduct is purified by HPLC and dissolved in a suitable NMR buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0) in D2O or H2O.

-

NMR Experiments: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.

-

1D 1H NMR: To assess the overall quality of the sample and observe the imino proton resonances in H2O.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the deoxyribose sugar rings and the this compound molecule.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. This is crucial for determining the orientation of this compound in the minor groove and for sequential assignment of the DNA protons. NOESY experiments are typically run with mixing times ranging from 100 to 300 ms.

-

-

Data Analysis: The NMR data is processed and analyzed to assign the resonances of both the DNA and the this compound protons and to determine the three-dimensional structure of the adduct.

DNase I Footprinting

DNase I footprinting is used to determine the sequence specificity of this compound binding.

Protocol:

-

DNA Probe Preparation: A DNA fragment of interest is radiolabeled at one 5' end.

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2) to allow for covalent adduct formation.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture and incubated for a short period to introduce on average one nick per DNA molecule. The concentration of DNase I needs to be titrated to achieve the optimal digestion pattern.

-

Reaction Quenching and DNA Purification: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and a loading dye). The DNA fragments are then purified, typically by phenol-chloroform extraction and ethanol precipitation.

-

Gel Electrophoresis and Autoradiography: The DNA fragments are separated on a high-resolution denaturing polyacrylamide gel. The gel is then dried and exposed to an X-ray film or a phosphorimager screen.

-

Data Analysis: The resulting autoradiogram will show a ladder of bands corresponding to the DNA fragments. The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder.

Visualizations

The following diagrams illustrate key aspects of the this compound-DNA interaction and the experimental workflows used to study it.

Caption: Covalent bonding of this compound to guanine.

Caption: X-ray crystallography workflow.

Caption: NMR spectroscopy workflow.

Caption: DNase I footprinting workflow.

References

- 1. rcsb.org [rcsb.org]

- 2. Two-dimensional NMR studies on the this compound-d(ATGCAT)2 adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR investigation of mithramycin A binding to d(ATGCAT)2: a comparative study with chromomycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The reaction of this compound with DNA. II. Studies of kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Intricate Architecture of Anthramycin and its Epimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of anthramycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic, and its epimers. We delve into the key experimental methodologies, present available quantitative data in a structured format, and visualize the logical workflows and molecular interactions that were pivotal in deciphering the complex stereochemistry of this important natural product.

Introduction: The Challenge of an Unstable Scaffold

This compound, first isolated from the thermophilic actinomycete Streptomyces refuineus in the 1950s, presented a significant challenge to chemists due to its inherent instability. Early structural work by Leimgruber and colleagues in 1965 laid the foundation for our understanding of this molecule. A critical breakthrough was the use of its more stable derivative, this compound-11-methyl-ether, for detailed characterization. This epimer can be formed by the recrystallization of this compound from hot methanol. The core structure was ultimately identified as a pyrrolo[2,1-c]benzodiazepine nucleus, a class of compounds now recognized for their potent DNA-binding and antitumor activities.

Spectroscopic and Crystallographic Interrogation

The definitive structure of this compound and its epimers was pieced together through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional (2D) NMR techniques were instrumental in assigning the proton and carbon signals of the this compound scaffold and, crucially, in determining the stereochemistry of its covalent adduct with DNA.

Experimental Protocol for 2D NMR of this compound-DNA Adduct:

A typical experimental setup for studying the this compound-DNA adduct would involve the following steps:

-

Sample Preparation: A solution of the synthesized this compound-oligonucleotide adduct (e.g., with d(ATGCAT)2) is prepared in a suitable buffer (e.g., phosphate buffer in D2O) to a concentration of approximately 4 mM.

-

NMR Spectrometer: Experiments are performed on a high-field NMR spectrometer, such as a Bruker 400 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.

-

1D Proton NMR: A standard 1D proton spectrum is first acquired to assess sample purity and optimize spectral parameters like the spectral width and transmitter offset.

-

2D NMR Experiments: A suite of 2D NMR experiments is then conducted to establish connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within the sugar rings and the this compound backbone.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the stereochemistry and the orientation of this compound in the DNA minor groove. A mixing time of around 250 ms is typically used.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assembling the molecular fragments.

-

-

Data Processing and Analysis: The acquired data is processed using software such as TopSpin (Bruker) or NMRPipe. The processed spectra are then analyzed to assign all relevant proton and carbon signals and to extract key structural information, such as coupling constants and NOE intensities.

Key NMR Data for this compound-DNA Adduct:

| Proton Pair | Coupling Constant (J) | Significance |

| H11 - H11a | 10 Hz | Confirms the S stereochemistry at the C11a position. |

Table 1: Key Proton Coupling Constant in the this compound-DNA Adduct.

X-ray Crystallography

Single-crystal X-ray diffraction provided the ultimate confirmation of the molecular structure and absolute stereochemistry of the this compound core. Due to the instability of the parent compound, the analysis was performed on a crystal of this compound methyl ether monohydrate (C17H19N3O4 · H2O).

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Crystals suitable for X-ray diffraction are grown from a saturated solution of this compound methyl ether. A common method is slow evaporation from a suitable solvent system, such as a mixture of methanol and water.

-

Data Collection: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect a complete set of diffraction intensities.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Crystallographic Data for this compound Methyl Ether Monohydrate:

The following table summarizes the key crystallographic data obtained for this compound methyl ether monohydrate.

| Parameter | Value |

| Molecular Formula | C17H19N3O4 · H2O |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a | 7.984(1) Å |

| b | 13.495(3) Å |

| c | 16.200(3) Å |

| Z | 4 |

Table 2: Unit Cell Parameters for this compound Methyl Ether Monohydrate.

The Structure Elucidation Workflow

The process of determining the structure of a novel natural product like this compound follows a logical and systematic workflow.

This compound and its Epimers: A Stereochemical Nuance

The term "epimers" refers to diastereomers that differ in the configuration at only one stereocenter. In the context of this compound, the key stereocenter is C11a. The natural configuration of this compound is (11S, 11aS). The formation of this compound-11-methyl-ether from this compound in hot methanol involves an epimerization at the C11 position, leading to a mixture of C11 epimers. The stereochemistry at C11a, however, is crucial for the molecule's ability to fit into the minor groove of DNA. The naturally occurring (11aS) configuration imparts a right-handed twist to the molecule, which is complementary to the right-handed helix of B-DNA.

Mechanism of Action: Covalent DNA Adduct Formation

This compound exerts its cytotoxic effects by covalently binding to the N2 position of guanine bases in the minor groove of DNA. This interaction is highly sequence-selective and leads to the inhibition of DNA and RNA synthesis, ultimately triggering cell death.

Conclusion

The chemical structure elucidation of this compound and its epimers stands as a classic example of natural product chemistry, showcasing the power of spectroscopic and crystallographic techniques to unravel complex molecular architectures. The journey from a promising but unstable antibiotic to a well-characterized DNA-binding agent has provided invaluable insights for the design and development of new anticancer drugs based on the pyrrolobenzodiazepine scaffold. The detailed understanding of its structure and mechanism of action continues to inspire the development of novel antibody-drug conjugates (ADCs) that leverage the potent cytotoxicity of PBDs for targeted cancer therapy.

Biosynthetic Pathway of Anthramycin: A Technical Guide for Drug Development and Research

Abstract

Anthramycin is a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic produced by the actinomycete Streptomyces refuineus. Its unique DNA-binding properties have made it a valuable scaffold for the development of antibody-drug conjugates (ADCs). Understanding its biosynthesis is critical for pathway engineering, novel analogue generation, and yield improvement. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic cascade from its primary amino acid precursors—L-tryptophan, L-tyrosine, and L-methionine—to the final complex molecule. This document includes a detailed breakdown of the biosynthetic gene cluster, the step-by-step enzymatic transformations, comprehensive experimental protocols for pathway investigation, and mandatory data and workflow visualizations to support researchers, scientists, and drug development professionals.

Introduction

First isolated in the 1960s, this compound is a member of the pyrrolobenzodiazepine (PBD) family, a class of sequence-selective DNA-alkylating agents.[1][2] Its biological activity stems from its ability to form a covalent aminal linkage with the C2-amino group of a guanine base in the minor groove of DNA, interfering with DNA replication and transcription.[2] The elucidation of its biosynthetic pathway revealed that this complex scaffold is assembled from three fundamental amino acid building blocks: L-tryptophan, L-tyrosine, and L-methionine.[3][4]

The biosynthesis is orchestrated by a dedicated gene cluster in Streptomyces refuineus, which encodes a series of enzymes that construct two key intermediates: a 4-methyl-3-hydroxyanthranilic acid (4-MHA) moiety derived from tryptophan and a "dehydroproline acrylamide" moiety derived from tyrosine. These precursors are then fused by a two-module nonribosomal peptide synthetase (NRPS) assembly line. This guide will dissect this intricate process, providing the technical details necessary to inform future research and development in this area.

The this compound Biosynthetic Gene Cluster (BGC)

The this compound BGC from S. refuineus spans approximately 32.5 kb and contains 25 open reading frames (ORFs). The functions of many of these genes have been inferred through homology with genes in the biosynthetic pathways of other PBDs, such as sibiromycin and tomaymycin. The cluster encodes all the necessary machinery, from precursor modification enzymes to the core NRPS and tailoring enzymes.

| Gene (ORF) | Putative Function | Homologue Example (Cluster) | Role in this compound Biosynthesis |

| orf19 | SAM-dependent C-methyltransferase | SibL (Sibiromycin) | Catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the 3-hydroxyanthranilate intermediate to form the 4-methyl group on the 4-MHA moiety. |

| orf13 | Tyrosine hydroxylase | LmbB2 (Lincomycin), Por14 (Porothramycin) | Catalyzes the hydroxylation of L-tyrosine to L-DOPA, the entry point for the formation of the dehydroproline acrylamide moiety. |

| ORF21 | Nonribosomal Peptide Synthetase (NRPS) - Module 1 | SibE (Sibiromycin) | Contains adenylation (A), thiolation (T), and condensation (C) domains. Activates the 4-MHA precursor via adenylation and tethers it to the T domain. |

| ORF22 | Nonribosomal Peptide Synthetase (NRPS) - Module 2 | SibD (Sibiromycin) | Contains A, T, and C domains. Activates the dehydroproline acrylamide precursor and catalyzes peptide bond formation with the 4-MHA moiety from Module 1. |

| ORF23 | Reductase (NRPS-associated) | - | A terminal reductase domain associated with the NRPS complex. Catalyzes the final reduction step to form the characteristic hemiaminal of the mature this compound. |

| ORF24 | Flavin-dependent oxidoreductase | TomQ (Tomaymycin) | Role is not fully confirmed but may be involved in the modification of the anthranilate or proline precursors. |

The Biosynthetic Pathway: A Step-by-Step Elucidation

The assembly of this compound can be divided into three major stages: the synthesis of the two core precursor molecules and their subsequent condensation and modification.

Stage 1: Synthesis of the 4-Methyl-3-hydroxyanthranilic Acid (4-MHA) Moiety

This pathway begins with the essential amino acid L-tryptophan and proceeds through the kynurenine pathway, a common route in secondary metabolism.

-

Tryptophan Oxidation: L-tryptophan is first oxidized to N-formylkynurenine, which is then converted to L-kynurenine .

-

Hydroxylation: L-kynurenine undergoes hydroxylation to yield 3-hydroxy-L-kynurenine .

-

Side-Chain Cleavage: A kynureninase enzyme cleaves the side chain of 3-hydroxy-L-kynurenine to produce 3-hydroxyanthranilic acid (3-HAA) .

-

C-Methylation: In a critical, pathway-specific step, a SAM-dependent methyltransferase (putatively Orf19) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C4 position of 3-HAA, yielding the key intermediate, 4-methyl-3-hydroxyanthranilic acid (4-MHA) .

-

NRPS Activation: The 4-MHA molecule is now ready to be recognized and activated by the first module of the NRPS machinery (ORF21).

Stage 2: Synthesis of the Dehydroproline Acrylamide Moiety

This branch of the pathway starts with L-tyrosine and involves a series of enzymatic modifications to create the unique cyclized and functionalized proline derivative.

-

Hydroxylation: The pathway is initiated by a tyrosine hydroxylase (putatively Orf13), which converts L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA) .

-

Ring Cleavage & Cyclization: The aromatic ring of L-DOPA undergoes an extradiol cleavage, followed by a series of complex, not yet fully elucidated enzymatic steps that lead to the formation of a modified proline ring system. This process is believed to be a common mechanism for forming the proline-like units in PBD antibiotics.

-

Side Chain Formation: Further enzymatic modifications, likely involving dehydrogenation and amidation steps, form the distinctive acrylamide side chain attached to the proline ring, yielding the final "dehydroproline acrylamide" moiety.

-

NRPS Activation: This completed precursor is then activated by the second module of the NRPS machinery (ORF22).

Stage 3: NRPS-Mediated Assembly and Final Tailoring

The final stage involves the convergence of the two precursor pathways onto a nonribosomal peptide synthetase (NRPS) assembly line, a common strategy in microbial secondary metabolite synthesis.

-

Module 1 (ORF21): The adenylation (A) domain of the first module activates 4-MHA by converting it to 4-MHA-AMP. The activated acid is then transferred to the thiol group of the phosphopantetheine arm of the adjacent thiolation (T) domain (also known as a peptidyl carrier protein or PCP).

-

Module 2 (ORF22): In parallel, the A domain of the second module activates the dehydroproline acrylamide moiety and tethers it to its corresponding T domain.

-

Condensation: The condensation (C) domain of Module 2 catalyzes the formation of a peptide bond between the two tethered precursors. The growing chain, now a dipeptide, remains attached to the T domain of Module 2.

-

Reductive Release (ORF23): The final step is catalyzed by a terminal reductase (R) domain. This domain mediates the release of the assembled molecule from the NRPS and simultaneously reduces the bond between the nitrogen of the proline ring and the carbonyl carbon of the anthranilate moiety to form the critical carbinolamine (or hemiaminal) functional group, yielding the final This compound molecule.

Quantitative Data from Precursor Incorporation Studies

While detailed kinetic parameters for the individual enzymes in the this compound pathway are not extensively documented in the literature, numerous isotopic labeling studies have provided definitive, albeit qualitative, evidence for the origin of the carbon skeleton. These experiments are foundational to our understanding of the pathway.

| Labeled Precursor Fed | Observed Incorporation | Conclusion | Reference(s) |

| L-[ring-¹⁴C]-Tryptophan | Label incorporated into the anthranilate portion of this compound. | Confirms L-tryptophan as the precursor to the 4-MHA moiety. | |

| L-[¹⁵N]-Tyrosine | ¹⁵N isotope incorporated into the proline ring nitrogen. | Confirms L-tyrosine as the nitrogen source for the pyrrolidine ring. | |

| L-[methyl-¹⁴C]-Methionine | Label incorporated into the C4-methyl group and the O-methyl group (in the case of this compound methyl ether). | Confirms L-methionine (via SAM) as the donor for all methylation events. | |

| L-[3',5'-³H]-Tyrosine | Loss of tritium at positions corresponding to aromatic ring cleavage. | Provides evidence for the specific mechanism of ring cleavage and rearrangement during the formation of the proline moiety from the tyrosine aromatic ring. |

Key Experimental Protocols

Investigating natural product biosynthetic pathways requires a combination of genetic and analytical techniques. Below are detailed protocols for two fundamental experiments adapted for the study of this compound biosynthesis in S. refuineus.

Protocol 1: Targeted Gene Inactivation via CRISPR/Cas9

This protocol describes the inactivation of the putative methyltransferase gene (orf19) to verify its role in 4-MHA biosynthesis. The absence of the methyl group would lead to the production of a novel analogue or a complete loss of production.

Methodology:

-

gRNA Design: Design two 20-bp guide RNAs (gRNAs) targeting the 5' and 3' ends of the orf19 coding sequence. Ensure a protospacer adjacent motif (PAM - 'NGG') is present. Check for off-target sites against the S. refuineus genome.

-

Donor DNA Template Construction: Amplify ~1.5 kb upstream and downstream flanking homologous regions (HRs) of orf19 from S. refuineus genomic DNA via PCR. Assemble the upstream HR, a resistance cassette (e.g., apramycin), and the downstream HR into a donor plasmid using Gibson Assembly or a similar cloning method.

-

CRISPR Vector Assembly: Synthesize the designed gRNA sequences as oligonucleotides. Anneal and ligate them into a suitable Streptomyces CRISPR/Cas9 editing vector (e.g., pCRISPomyces2) that expresses a codon-optimized cas9 gene.

-

Transformation into E. coli : Transform the final CRISPR plasmid and the donor DNA plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

-

Intergeneric Conjugation: Conjugate the E. coli donor strains with S. refuineus spores on a suitable agar medium (e.g., SFM). Overlay with nalidixic acid (to select against E. coli) and the appropriate antibiotic (e.g., apramycin, to select for recombinants) after 16-20 hours.

-

Mutant Screening and Verification:

-

Select exconjugants that exhibit the desired antibiotic resistance.

-

Perform colony PCR using primers flanking the orf19 locus. The wild-type strain will yield a band corresponding to the size of orf19, while the knockout mutant will show a larger band corresponding to the size of the inserted resistance cassette.

-

Confirm the deletion by Sanger sequencing of the PCR product.

-

-

Metabolite Analysis: Cultivate the verified Δorf19 mutant and the wild-type strain under production conditions. Extract the secondary metabolites from the culture broth and mycelium using ethyl acetate. Analyze the extracts by HPLC and LC-MS to compare the metabolite profiles and look for the disappearance of this compound and the potential appearance of a demethylated analogue.

Protocol 2: Stable Isotope Labeling and Precursor Feeding

This protocol details a feeding experiment using [U-¹³C₉]-L-tyrosine to trace its incorporation into the this compound structure, confirming it as the precursor for the dehydroproline acrylamide moiety.

Methodology:

-

Culture Preparation: Inoculate S. refuineus into a seed culture medium and grow for 48-72 hours. Use this seed culture to inoculate a defined production medium that contains minimal amounts of unlabeled tyrosine.

-

Precursor Feeding: At a specific time point post-inoculation (e.g., 24 hours, at the onset of secondary metabolism), add a sterile solution of [U-¹³C₉]-L-tyrosine to the experimental flasks to a final concentration of 50-100 mg/L. To a parallel set of control flasks, add an equivalent molar amount of unlabeled L-tyrosine.

-

Fermentation and Harvest: Continue the fermentation for an additional 5-7 days under optimal production conditions (e.g., 28°C, 250 rpm). Harvest the entire culture broth.

-

Extraction:

-

Separate the mycelium from the supernatant by centrifugation.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Extract the mycelial pellet with acetone or methanol, evaporate the solvent, and re-dissolve the residue in a small volume of methanol.

-

Combine all extracts and evaporate to dryness under reduced pressure.

-

-

Purification (Optional but Recommended): Re-dissolve the crude extract in a minimal volume of methanol and subject it to semi-preparative HPLC to purify the this compound peak.

-

Mass Spectrometry Analysis:

-

Analyze the purified this compound (or the crude extract) from both the labeled and unlabeled cultures using high-resolution LC-MS (e.g., Q-TOF or Orbitrap).

-

The molecular formula of this compound is C₁₆H₁₇N₃O₄, with a monoisotopic mass of 315.1219 Da.

-

The L-tyrosine precursor has the formula C₉H₁₁NO₃. Its incorporation into the C₃-proline unit and acrylamide side chain (C₅H₅NO) involves the loss of four carbon atoms.

-

Therefore, in the mass spectrum of the labeled sample, look for a peak at m/z 320.1387 [M+H]⁺, corresponding to the incorporation of five ¹³C atoms from the labeled tyrosine precursor. Compare this directly with the unlabeled control, which should show a primary peak at m/z 316.1292 [M+H]⁺.

-

Conclusion and Future Outlook

The biosynthetic pathway of this compound is a remarkable example of enzymatic precision, converting simple amino acids into a complex, biologically active natural product. Through a combination of genetic homology, isotopic labeling, and gene inactivation studies, the pathway has been largely elucidated, revealing a modular architecture centered on an NRPS assembly line.

For researchers and drug developers, this knowledge provides a powerful toolkit. Future work can now focus on several key areas:

-

Enzymatic Characterization: In vitro reconstitution of the pathway enzymes to study their kinetics, substrate specificity, and catalytic mechanisms in detail.

-

Pathway Engineering: Using synthetic biology tools to express the BGC in heterologous hosts for improved yields and to modify the pathway—for example, by swapping NRPS domains or altering tailoring enzymes—to produce novel PBD analogues with improved therapeutic indices.

-

Precursor Supply Enhancement: Metabolic engineering of the primary metabolic pathways in S. refuineus to increase the intracellular pools of L-tryptophan and L-tyrosine, thereby boosting this compound titers.

By continuing to build on this foundational understanding, the scientific community can unlock the full potential of the this compound scaffold for the next generation of targeted cancer therapies.

References

- 1. Benzodiazepine biosynthesis in Streptomyces refuineus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Biosynthesis of the antitumor antibiotic this compound by Streptomyces refuineus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Cytotoxic Landscape of Anthramycin in Carcinoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthramycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic, has been a subject of significant interest in oncology due to its unique mechanism of action and profound cytotoxicity against a range of cancer cells. This technical guide provides an in-depth analysis of the cytotoxic effects of this compound on carcinoma cells, focusing on quantitative data, experimental methodologies, and the intricate signaling pathways that govern its anticancer activity.

Core Mechanism of Action

This compound exerts its cytotoxic effects primarily through its interaction with DNA. It binds covalently to the C2-amino group of guanine in the minor groove of the DNA double helix. This interaction forms a stable drug-DNA adduct that inhibits the synthesis of both DNA and RNA, ultimately leading to cell cycle arrest and apoptosis. Unlike some other DNA-interacting agents, this compound does not cause significant distortion of the DNA helix, which may influence how it is recognized by cellular DNA repair mechanisms.

Quantitative Cytotoxicity Data

| Compound Class | Cell Line | Carcinoma Type | IC50 (µM) | Reference |

| PBD Monomer Analog | MCF-7 | Breast Adenocarcinoma | 1-1.4 µg/ml | [1] |

| Anthracycline (Doxorubicin) | A2780 | Ovarian Carcinoma | 0.009 | [2] |

| Anthracycline (Aclarubicin) | Pancreatic Cancer Cell Lines | Pancreatic Ductal Adenocarcinoma | ~0.02 - 0.03 | [3] |

| PBD Dimer (SJG-136) | HCT-116 | Colon Carcinoma | 0.0001-0.0003 | |

| PBD Dimer (SJG-136) | HT-29 | Colon Carcinoma | 0.0001-0.0003 | |

| PBD Dimer (SJG-136) | SW620 | Colon Carcinoma | 0.0001-0.0003 | |

| PBD Dimer (SJG-136) | HCT-8 | Colon Carcinoma | 0.0023 | |

| PBD Dimer (SJG-136) | HCT-15 | Colon Carcinoma | 0.0037 |

Experimental Protocols

The assessment of this compound's cytotoxicity relies on robust and reproducible in vitro assays. The following are detailed methodologies for three commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

a. Cell Plating:

-

Seed carcinoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

b. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

c. Assay Procedure:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

d. Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium.

a. Cell Plating and Compound Treatment:

-

Follow the same procedure as for the MTT assay.

b. Assay Procedure:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.

-

Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Add 50 µL of a stop solution to each well.

c. Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

a. Cell Plating and Compound Treatment:

-

Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.

b. Assay Procedure:

-

After the incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

c. Data Acquisition:

-

Measure the luminescence using a luminometer.

-

The luminescent signal is directly proportional to the number of viable cells.

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effect of this compound in carcinoma cells is orchestrated by a complex network of signaling pathways initiated by DNA damage.

DNA Damage Response (DDR) Pathway

Upon binding to DNA, this compound creates adducts that stall replication forks and transcription machinery, triggering the DNA Damage Response (DDR). Key sensor proteins, such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated in response to DNA double-strand breaks and single-strand DNA, respectively. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, primarily at the S and G2/M phases. This arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the DDR can signal for the initiation of apoptosis.

Figure 1: Overview of this compound's initial interaction with DNA and activation of the DNA Damage Response.

Apoptotic Signaling Cascade

If the DNA damage induced by this compound is irreparable, the cell undergoes programmed cell death, or apoptosis. This can occur through both p53-dependent and p53-independent pathways.

-

p53-Dependent Pathway: In cells with wild-type p53, DNA damage leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax. Bax, in turn, promotes the release of cytochrome c from the mitochondria, which initiates the caspase cascade.

-

p53-Independent Pathway: In carcinoma cells with mutated or deficient p53, this compound can still induce apoptosis. This pathway is less clearly defined but is thought to involve the direct activation of other pro-apoptotic Bcl-2 family members or the bypass of the p53-mediated transcriptional response.

The convergence of these pathways leads to the activation of executioner caspases, such as caspase-3, which cleave essential cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

Figure 2: this compound-induced apoptotic signaling pathways in carcinoma cells.

Conclusion

This compound and its analogs represent a class of highly cytotoxic agents with significant potential in the treatment of various carcinomas. Their primary mechanism of action, covalent DNA binding, triggers a robust DNA damage response that culminates in cell cycle arrest and apoptosis. The efficacy of these compounds is underscored by their low IC50 values in numerous cancer cell lines. A thorough understanding of the experimental protocols for assessing their cytotoxicity and the intricate signaling pathways they modulate is crucial for the continued development and optimization of PBD-based anticancer therapies. Further research is warranted to fully elucidate the nuances of p53-independent apoptotic pathways and to identify biomarkers that can predict sensitivity to this compound and its derivatives in a clinical setting.

References

An In-depth Technical Guide to the Molecular Mechanics of Anthramycin Binding to B-DNA versus Z-DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthramycin, a potent antitumor antibiotic from the pyrrolobenzodiazepine (PBD) family, exerts its cytotoxic effects by covalently binding to the minor groove of DNA, thereby interfering with replication and transcription.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanics governing the interaction of this compound with both the canonical right-handed B-form DNA (B-DNA) and the left-handed Z-form DNA (Z-DNA). While the binding to B-DNA has been extensively studied through a combination of experimental and computational methods, the understanding of its interaction with Z-DNA is primarily based on molecular mechanics simulations. This document summarizes key quantitative data, details relevant experimental and computational protocols, and presents visual representations of the binding mechanisms to facilitate a deeper understanding for researchers in drug development and molecular biology.

Introduction: this compound and DNA Polymorphism

This compound is a tricyclic natural product characterized by an aromatic A-ring, a 1,4-diazepin-5-one B-ring, and a pyrrolidine C-ring.[3] Its biological activity stems from the formation of a covalent aminal linkage between its C11 position and the exocyclic N2 amine of guanine bases within the DNA minor groove.[3] This binding is sequence-selective, showing a preference for 5'-Pu-G-Pu sequences.

DNA can adopt various conformations, with B-DNA being the most common physiological form. Z-DNA, a left-handed helical structure, can form in vivo under specific conditions such as high salt concentrations or negative supercoiling, particularly in sequences with alternating purine-pyrimidine repeats (e.g., GCGC). The distinct structural differences between B-DNA and Z-DNA, especially in their groove dimensions and helical twist, present a compelling case for investigating differential drug binding.

Molecular Mechanics of this compound Binding to B-DNA

The interaction of this compound with B-DNA is a multi-step process involving initial non-covalent recognition followed by covalent bond formation.

Non-Covalent Complex Formation

Molecular dynamics simulations suggest that the hydroxy form of this compound initially positions itself in the minor groove, poised for reaction. The drug's natural right-handed twist, conferred by the C11aS stereochemistry, allows it to fit snugly within the right-handed minor groove of B-DNA. This initial binding is stabilized by van der Waals forces and hydrogen bonds. The acrylamide tail extends along the groove, contributing to the stability of the complex in a manner similar to other minor groove binders like netropsin.

Covalent Adduct Formation

Following initial binding, a covalent bond forms between the C11 of this compound and the N2 of a guanine residue. This reaction is catalyzed by the electrostatic field of the DNA, which polarizes the drug to favor a nucleophilic attack by the guanine. X-ray crystallography has confirmed that the drug binds with a C11S, C11aS stereochemistry. The six-membered ring of this compound is oriented towards the 3' end of the covalently modified strand.

Structural Consequences of Binding

This compound binding to B-DNA occurs without significant distortion of the overall helical structure. However, localized conformational changes are observed, including a low twist angle at the purine-purine steps flanking the binding site. This inherent flexibility of purine-purine steps is believed to contribute to the sequence specificity of this compound.

Molecular Mechanics of this compound Binding to Z-DNA: A Computational Perspective

Experimental data on the interaction of this compound with Z-DNA is currently lacking. However, molecular mechanics simulations have provided valuable predictive insights into this potential binding mode.

Predicted Binding Feasibility

Computational studies predict that this compound can bind to Z-DNA almost as effectively as it does to B-DNA. The simulations suggest that stereochemically satisfactory models of the covalent adduct can be formed with the drug residing in the minor groove of the Z-DNA helix.

Key Structural Differences from B-DNA Binding

Despite the comparable predicted binding affinity, there are significant structural differences in the proposed Z-DNA adduct compared to the well-characterized B-DNA complex:

-

Orientation: In Z-DNA, a 5' orientation of the drug relative to the modified guanine is preferred. This is in direct contrast to the 3' orientation observed in the B-DNA adduct.

-

Twist: The bound this compound molecule is predicted to adopt a left-handed twist to conform to the left-handed helical structure of Z-DNA.

-

Stereochemistry: The natural C11aS conformation of this compound has a right-handed twist that matches the B-DNA minor groove. It has been suggested that a C11aR drug would be required to fit into a left-handed helix. The computational model of this compound in Z-DNA accommodates this by inducing a left-handed twist in the drug itself.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound binding to B-DNA and the predicted binding to Z-DNA.

Table 1: Structural Parameters of this compound-DNA Adducts

| Parameter | B-DNA Adduct | Z-DNA Adduct (Predicted) | Reference |

| Drug Orientation | 3' to modified Guanine | 5' to modified Guanine | |

| Drug Twist | Right-handed | Left-handed | |

| Binding Site | Minor Groove | Minor Groove | |

| Covalent Linkage | C11(S) to Guanine N2 | C11 to Guanine N2 | |

| Key Stabilizing Interactions | H-bonds from C9-OH, N10, acrylamide tail | Not experimentally determined | |

| Induced DNA Twist Angle | Low twist at T-G step | Not determined |

Note: Data for the Z-DNA adduct is based on molecular mechanics simulations and awaits experimental verification.

Experimental and Computational Protocols

A variety of techniques have been employed to elucidate the molecular mechanics of this compound-DNA interactions.

Molecular Mechanics and Molecular Dynamics (MD) Simulations

These computational methods are crucial for modeling the dynamic process of drug-DNA binding and for studying systems that are difficult to analyze experimentally, such as the Z-DNA adduct.

-

Protocol:

-

System Setup: A DNA oligomer (e.g., a dodecanucleotide for B-DNA or a decanucleotide for Z-DNA) and the this compound molecule are placed in a simulation box with explicit solvent (water) and counter-ions to neutralize the system.

-

Force Field: A suitable force field (e.g., AMBER) is chosen to describe the interatomic forces.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to achieve a stable state.

-

Production Run: Long-timescale MD simulations (nanoseconds) are performed to observe the binding process and the conformational dynamics of the complex.

-

Analysis: Trajectories are analyzed to determine binding energies, structural parameters (distances, angles, dihedrals), and hydrogen bonding patterns.

-

X-ray Crystallography

This technique provides high-resolution static snapshots of the drug-DNA complex, revealing precise atomic positions and interactions.

-

Protocol:

-

Crystallization: The this compound-DNA adduct is synthesized and purified. Crystals of the complex are grown by vapor diffusion or other methods.

-

Data Collection: The crystals are exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded.

-

Structure Solution: The diffraction data is processed to determine the electron density map of the unit cell. The atomic model is then built into this map.

-

Refinement: The atomic model is refined against the experimental data to achieve the best possible fit.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural and dynamic information about the drug-DNA complex in solution, which is closer to the physiological environment.

-

Protocol:

-

Sample Preparation: A solution of the this compound-DNA adduct is prepared in a suitable buffer, often using isotopically labeled DNA or drug to aid in signal assignment.

-

1D and 2D NMR Experiments: A series of NMR experiments are performed, including 1H, 13C, and 31P NMR. 2D experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish through-bond and through-space connectivities, respectively.

-

Resonance Assignment: The NMR signals are assigned to specific atoms in the complex.

-

Structure Calculation: Inter-proton distances derived from NOESY cross-peaks are used as constraints to calculate a family of 3D structures of the complex that are consistent with the experimental data.

-

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound-DNA binding process.

References

Anthramycin: A Technical Guide to its Role as a Bacterial Metabolite and DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthramycin, a potent pyrrolobenzodiazepine (PBD) antibiotic, represents a significant area of interest in oncology and microbiology. Produced by thermophilic actinomycetes, primarily Streptomyces refuineus, this metabolite exhibits profound cytotoxic activity through its mechanism as a DNA alkylating agent. By forming a covalent adduct with guanine in the minor groove of DNA, this compound initiates a cascade of cellular events, culminating in the inhibition of DNA replication and RNA synthesis, and ultimately leading to apoptotic cell death. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, and biological effects. It includes a compilation of its cytotoxic profile against cancer cell lines, detailed experimental protocols for its production and analysis, and visual representations of the key signaling pathways it perturbs. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, drug discovery, and cancer biology.

Introduction

First isolated in the 1950s from Streptomyces refuineus, this compound is a member of the pyrrolobenzodiazepine (PBD) family of antitumor antibiotics[1]. Its unique tricyclic structure, consisting of a pyrrolidine ring fused to a benzodiazepine system, is central to its biological activity[1]. This compound and its analogs have demonstrated significant efficacy against various cancer models, including sarcomas, lymphomas, and gastrointestinal neoplasms[1]. However, its clinical application has been hampered by significant cardiotoxicity[2]. Despite this limitation, the potent cytotoxicity of the PBD scaffold continues to inspire the development of novel anticancer agents, including antibody-drug conjugates (ADCs) that utilize PBDs as payloads for targeted tumor cell killing.

Biosynthesis and Production

This compound is a secondary metabolite produced by several species of Streptomyces, most notably Streptomyces refuineus and Streptomyces spadicogriseus[1]. The biosynthetic pathway involves the condensation of two primary precursors derived from amino acids: L-tryptophan and L-tyrosine. The complete 32.5 kb gene cluster responsible for this compound biosynthesis has been identified in S. refuineus, providing opportunities for genetic engineering to produce novel analogs with improved therapeutic indices.

Fermentation and Isolation

The production of this compound is typically achieved through submerged fermentation of a producing Streptomyces strain. Optimization of fermentation parameters such as media composition, pH, temperature, and aeration is crucial for maximizing the yield of the antibiotic. Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

Mechanism of Action: DNA Alkylation

The primary mechanism of this compound's cytotoxicity is its ability to act as a sequence-selective DNA alkylating agent. It binds covalently to the N2 position of guanine bases within the minor groove of the DNA double helix. This interaction forms a stable aminal linkage, leading to the formation of an this compound-DNA adduct. The formation of this adduct disrupts the normal functioning of DNA, inhibiting the processes of DNA replication and RNA synthesis, which are essential for cell survival and proliferation.

Cellular Response to this compound-Induced DNA Damage

The formation of this compound-DNA adducts triggers a complex cellular response, primarily activating the DNA Damage Response (DDR) pathway. This signaling cascade ultimately leads to cell cycle arrest and apoptosis.

DNA Damage Response and Apoptotic Signaling

Upon detection of this compound-induced DNA lesions, sensor proteins such as the MRN complex (Mre11-Rad50-Nbs1) recruit and activate the apical kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a variety of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinases Chk1 and Chk2.

Activated p53 plays a central role in orchestrating the cellular response to DNA damage. It can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can trigger apoptosis. p53 mediates the transcriptional upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria, where they promote mitochondrial outer membrane permeabilization (MOMP).